N-(2,2-dimethoxyethyl)-N'-phenylethanediamide

Description

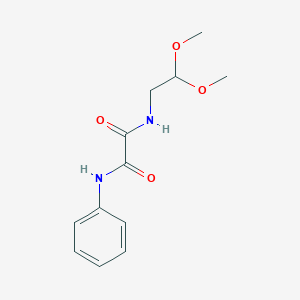

N-(2,2-Dimethoxyethyl)-N'-phenylethanediamide is a diamide derivative characterized by a central ethanediamide backbone substituted with a 2,2-dimethoxyethyl group and a phenyl ring. The dimethoxyethyl moiety imparts unique electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-17-10(18-2)8-13-11(15)12(16)14-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNKVVYLYFXROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N’-phenylethanediamide typically involves the reaction of N-phenylethanediamine with 2,2-dimethoxyethanol under acidic or basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like sulfuric acid or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N’-phenylethanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted ethanediamides.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-N’-phenylethanediamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,2-dimethoxyethyl)-N’-phenylethanediamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N~1~-[2-Hydroxy-1,1-Bis(hydroxymethyl)ethyl]-N~2~-Phenylethanediamide ()

Structural Differences :

- Functional Groups : Replaces the dimethoxyethyl group with a 2-hydroxy-1,1-bis(hydroxymethyl)ethyl group, introducing three hydroxyl groups instead of methoxy groups.

- Molecular Formula : C₁₂H₁₆N₂O₅ (Molar mass: 268.27 g/mol).

Key Comparisons :

Applications : The hydroxyl-rich analog may serve better in aqueous formulations or as a prodrug, whereas the dimethoxy variant could excel in lipid-mediated drug delivery systems.

N-(2,2-Dimethoxyethyl)-N-(Trifluoroacetyl)-Phenyl-Alanyl-Dehydrophenylalaninam ()

Structural Differences :

Key Comparisons :

Synthesis : The trifluoroacetyl derivative requires deprotection steps (e.g., trimethylsilyl iodide), whereas the target compound may be synthesized via simpler amidation reactions.

3-(2,2-Dimethoxyethyl)-Purpurinimides ()

Structural Differences :

Key Comparisons :

Herbicidal Acetamides ()

Structural Differences :

- Examples: Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide).

- Chloro and alkoxy substituents dominate, unlike the phenyl and dimethoxyethyl groups in the target compound.

Biological Activity

N-(2,2-Dimethoxyethyl)-N'-phenylethanediamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : C12H18N2O2

- Molecular Weight : 218.28 g/mol

- CAS Number : 53995-09-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound may exhibit effects through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Receptor Modulation : The compound could act on transmembrane receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study evaluated its effectiveness against a range of bacterial strains using the disk diffusion method. The results are summarized in the table below:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

In preclinical studies, this compound has shown neuroprotective effects in models of neurodegenerative diseases. For instance, in an in vitro model simulating Parkinson's disease, the compound demonstrated the ability to rescue dopaminergic neurons from glutamate-induced toxicity. The viability results are presented in the following table:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Glutamate | 45 |

| This compound (10 μM) | 75 |

This indicates its potential for further investigation as a neuroprotective agent.

Case Studies

Several case studies have explored the therapeutic applications of compounds similar to this compound:

- Case Study 1 : A clinical trial involving patients with chronic pain conditions demonstrated that similar compounds improved pain management when used alongside traditional therapies.

- Case Study 2 : Research on patients with mild cognitive impairment showed that administration of related compounds led to improvements in cognitive function over a six-month period.

These studies highlight the potential clinical relevance of this compound and warrant further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.